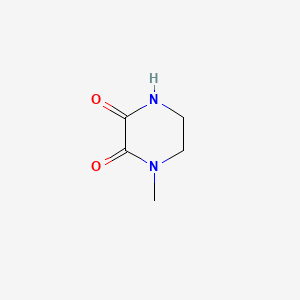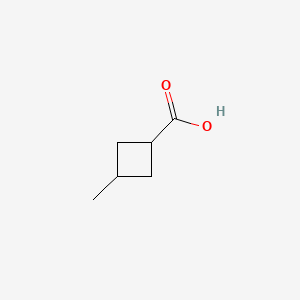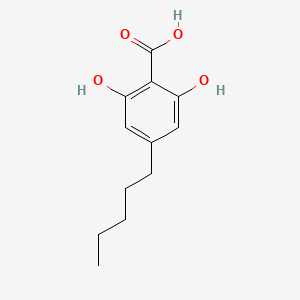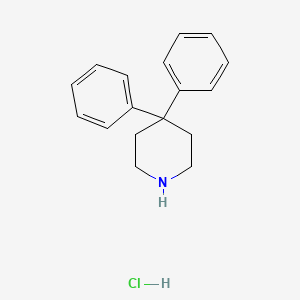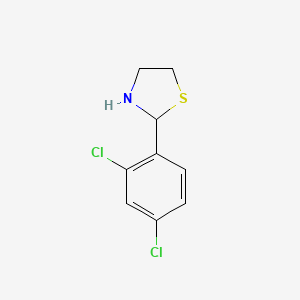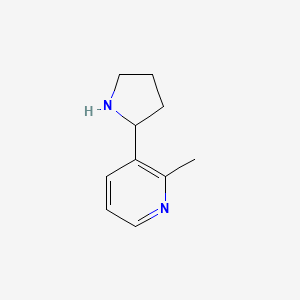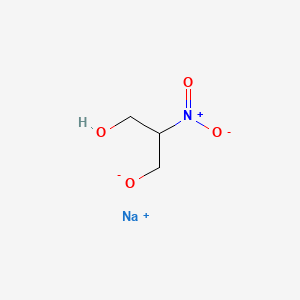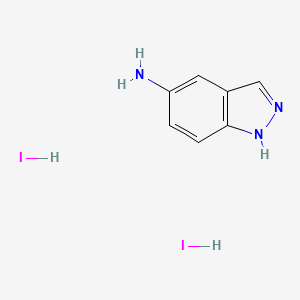![molecular formula C9H10N2O4 B1305342 Acide 3-hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionique CAS No. 877036-93-6](/img/structure/B1305342.png)
Acide 3-hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid” is a compound with the molecular formula C9H10N2O4 . It is also known by other names such as 3-Hydroxy-2-(isonicotinamido)propanoic acid and 3-hydroxy-2-(pyridine-4-carbonylamino)propanoic acid . The compound has a molecular weight of 210.19 g/mol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-1-3-10-4-2-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) . This string represents the compound’s molecular structure in a standardized textual format. The compound’s structure includes a pyridine ring attached to a carbonyl group, which is further attached to an amino-propionic acid group .
Physical And Chemical Properties Analysis
This compound has several computed properties, including a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its topological polar surface area is 99.5 Ų . The compound’s exact mass and monoisotopic mass are both 210.06405680 g/mol .
Mécanisme D'action
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid is a competitive inhibitor of the enzyme alanine aminotransferase (ALT). ALT is responsible for the conversion of alanine to pyruvate, and 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid inhibits this conversion by binding to the active site of the enzyme. This inhibition of ALT leads to the accumulation of alanine in the cell, which can then be used for various metabolic processes.
Biochemical and Physiological Effects
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress and cell damage. It has also been shown to reduce inflammation, and to have a protective effect on the liver. Additionally, 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has been shown to have a beneficial effect on glucose metabolism, and to reduce cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a two-step reaction. Additionally, 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid is relatively stable and has a long shelf life. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research using 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid. These include further studies of its mechanism of action, as well as studies of its effects on other enzymes, proteins, and metabolic pathways. Additionally, further studies could be done to investigate the potential therapeutic applications of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further studies could be done to explore the potential of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid as a drug delivery vehicle, as well as its potential use in drug discovery and development.
Méthodes De Synthèse
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid can be synthesized using a two-step reaction. The first step involves the reaction of pyridine-4-carbonyl chloride with 2-amino-3-hydroxypropionic acid (AHPA) in aqueous solution. This reaction yields 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid as the major product. The second step involves the reaction of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid with an alkylating agent such as dimethyl sulfate. This reaction yields the alkylated derivative of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid.
Applications De Recherche Scientifique
Propriétés antifongiques
Des composés similaires à "l'acide 3-hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionique" ont montré une activité puissante contre diverses souches de dermatophytes, comparable à celle d'agents antifongiques couramment utilisés comme la griséofulvine . Cela suggère que le composé en question pourrait également posséder des propriétés antifongiques qui pourraient être explorées dans le développement de nouveaux médicaments antifongiques.
Cosmétiques et soins de la peau
Des composés analogues ont été utilisés comme agents blanchissants pour la peau dans les formulations cosmétiques et de soins de la peau en raison de leurs propriétés d'inhibition de la tyrosinase dans la biosynthèse du pigment cutané mélanine . Le composé pourrait potentiellement être étudié pour des applications similaires dans les produits cosmétiques.
Activité antimicrobienne
Des composés apparentés ont présenté des propriétés antimicrobiennes modérées à bonnes . Cela indique que "l'this compound" pourrait être étudié pour son efficacité antimicrobienne, ce qui pourrait conduire à son application dans la création de nouveaux agents antimicrobiens.
Interaction avec les ions métalliques
Des études de spectroscopie infrarouge ont mis en évidence des interactions entre les ions métalliques des terres rares et les ligands dans des composés similaires . Cette propriété peut être utilisée dans la recherche impliquant la synthèse de nouveaux polymères ou matériaux présentant des caractéristiques spécifiques désirées.
Propriétés
IUPAC Name |
3-hydroxy-2-(pyridine-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-1-3-10-4-2-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZGHDVYGKKCCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


